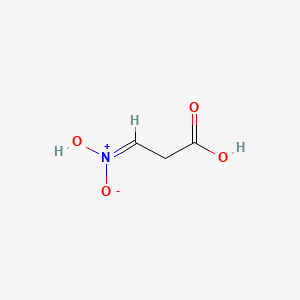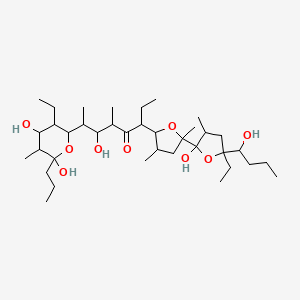
Antimonate(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antimonate(2-) is a divalent inorganic anion obtained by removal of two protons from antimonic acid. It is an antimony oxoanion and a divalent inorganic anion. It is a conjugate base of an antimonate(1-). It is a conjugate acid of an antimonate(3-).
Aplicaciones Científicas De Investigación
Antimonate Reduction and Microcrystal Production
- Antimonate (Sb(V)) can be reduced by specific microorganisms, resulting in the precipitation of antimonite (Sb(III)) as microcrystals of antimony trioxide. This process has potential applications in nanotechnology and environmental remediation (Abin & Hollibaugh, 2014).
Biocontrol Applications
- Certain Pseudomonas spp., which produce antifungal metabolites including antimonate compounds, are studied for their potential in biological control of phytopathogens, offering an alternative to chemical fungicides (Walsh, Morrissey, & O'Gara, 2001).
Antimonate Adsorption Studies
- Antimonate ions demonstrate a unique adsorption behavior on iron oxides, which is crucial in mining and environmental contexts. Studies using ATR-IR spectroscopy have shown that this adsorption involves inner-sphere surface interactions, forming Sb-O-Fe bonds (McComb, Craw, & McQuillan, 2007).
Crystal Chemistry Research
- The structural phase transitions and crystal chemistry of antimonate compounds, like Ba2LnSbO6, are of interest in materials science. These studies contribute to understanding the bonding environments and phase transitions in antimonate-based materials (Saines, Kennedy, & Elcombe, 2007).
Localization Studies in Biology
- Antimonates are used in techniques for localizing ions like sodium and calcium in cells and tissues. These studies provide insights into cellular ion distribution and potential anomalies in various biological processes (Iren et al., 2004).
Impact on Soil Organic Matter and Mobility
- The interaction between soil organic matter and antimonate (Sb(OH)6) affects the mobility of antimonate in soil, influencing environmental remediation strategies (Verbeeck et al., 2019).
Antimonate in Antibiotic Production Regulation
- Research on Pseudomonas spp. includes understanding how they regulate antibiotic production, including compounds involving antimonate. This is significant for developing new biocontrol strategies against plant diseases (Haas & Keel, 2003).
Antimonate Bio-reduction with Hydrogen
- Autotrophic microbial reduction of antimonate using hydrogen gas as an electron donor is a novel method for treating Sb-contaminated environments. This process results in the production of Sb2O3 mineral precipitate, highlighting its potential for environmental cleanup (Lai et al., 2016).
Propiedades
Fórmula molecular |
HO4Sb-2 |
|---|---|
Peso molecular |
186.77 g/mol |
Nombre IUPAC |
hydrogen stiborate |
InChI |
InChI=1S/H2O.3O.Sb/h1H2;;;;/q;;2*-1;+1/p-1 |
Clave InChI |
RYAGSZIYMKBMMC-UHFFFAOYSA-M |
SMILES canónico |
O[Sb](=O)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]-N-[1-[1-(2,2-dimethylpropylamino)-2-methylpropan-2-yl]imidazol-4-yl]pentanamide](/img/structure/B1251699.png)






![(1R,2R)-5,5-Dichloro-N-(1-cyanocyclopropyl)-2-[4-[4-(methylsulfonyl)phenyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B1251714.png)

![(3S,8R,9S,10S,13R,14S,17R)-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1251716.png)

